(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride

Overview

Description

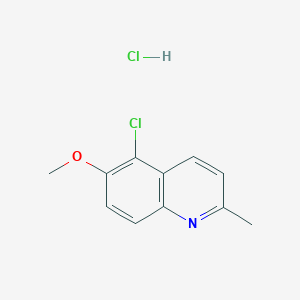

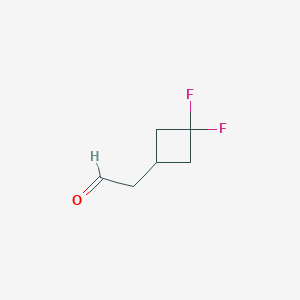

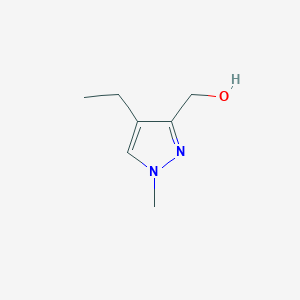

“(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride” is a chemical compound with the molecular formula C7H14ClNO2 . It is a derivative of pyrrolidine, which is a cyclic secondary amine and a saturated heterocycle . Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves various methods. One method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Molecular Structure Analysis

The molecular structure of “(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride” can be analyzed using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and UV-Vis spectrometry . These techniques can provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be complex and varied. For example, a synergistic combination of a nickel catalyst and benzaldehyde enables C (sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of “(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride” can be determined using various analytical techniques. The compound has a molecular weight of 179.64 .Scientific Research Applications

Antibacterial Agent Development

Recent studies have focused on creating structural analogues of beta-lactam antibiotics that could be effective against antibiotic-resistant bacterial strains. The compound has been used to synthesize analogues with potential antibacterial activity. These analogues have been tested against gram-positive and gram-negative bacterial strains, with some showing stronger antibacterial activity than the original medication .

Pharmacokinetic Improvement

The structural modification of beta-lactam antibiotics using derivatives of (Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride has been shown to improve pharmacokinetic characteristics. This includes better absorption, distribution, metabolism, and excretion properties, which can lead to enhanced biological activity .

Enzyme Inhibition Studies

In the search for new therapeutic agents, enzyme inhibition plays a crucial role. Compounds derived from (Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride have been studied for their inhibitory effects on enzymes such as alpha-glucosidase and urease. These studies are crucial for developing treatments for conditions like diabetes and peptic ulcers .

Molecular Docking Research

Molecular docking is a method used to predict the interaction between a small molecule and an enzyme. It helps in understanding the potential mode of action of new drugs. The compound has been used in molecular docking studies to predict its binding affinity and inhibitory potential against target enzymes like urease and alpha-amylase .

Antimicrobial Resistance Combat

The rise of antimicrobial resistance is a global health concern. Research using (Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride aims to develop new chemical entities that can overcome resistant bacterial strains. This is vital for the continuation of effective treatments for bacterial infections .

Radical Scavenging Activity

Derivatives of (Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride have been evaluated for their antioxidant properties by assessing their DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. This research is important for discovering new antioxidants that can protect the body from oxidative stress .

Chemical Synthesis of Novel Compounds

The compound serves as a building block in the chemical synthesis of novel compounds with potential therapeutic applications. It is used to create diverse molecular structures that can be screened for various biological activities, expanding the repertoire of medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that their targets may include bacterial proteins or enzymes.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in the target’s function . This interaction could potentially inhibit the target’s activity, leading to the observed antimicrobial effects.

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

It has been suggested that similar compounds have better pharmacokinetic characteristics and biological activity .

Result of Action

Based on its potential antimicrobial activity, it may lead to the death of bacterial cells by disrupting essential cellular processes .

properties

IUPAC Name |

methyl 2-pyrrolidin-3-yloxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-11-6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWLDEJPOAOZOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

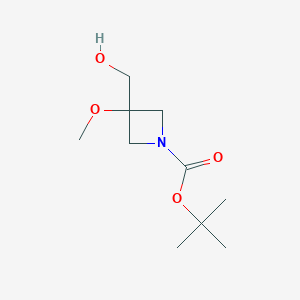

![N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B1459406.png)

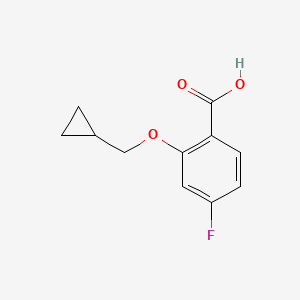

![2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1459409.png)

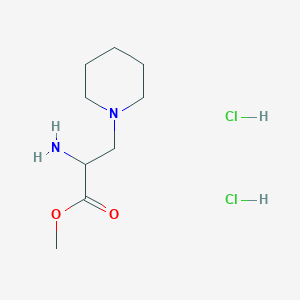

![Methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1459410.png)